molecular formula C10H11BrFNO2S B8015253 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide

4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide

Cat. No.: B8015253
M. Wt: 308.17 g/mol
InChI Key: VFEMWCZOIIJHEA-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C10H11BrFNO2S. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable benzenesulfonamide derivative.

    Bromination: Introduction of the bromine atom is achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: The fluorine atom is introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclopropylation: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Methylation: The final step involves methylation of the amine group using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or other substituents.

    Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Oxidized derivatives of the sulfonamide group.

    Reduction: Reduced forms of the compound, potentially altering the sulfonamide or other functional groups.

Scientific Research Applications

4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide is utilized in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their normal function. The presence of the bromine, fluorine, and cyclopropyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide: Similar structure but lacks the fluorine atom.

    4-Bromo-N-cyclopropyl-3-chloro-N-methylbenzenesulfonamide: Contains a chlorine atom instead of fluorine.

    4-Bromo-N-cyclopropyl-3-fluoro-N-ethylbenzenesulfonamide: Similar but with an ethyl group instead of a methyl group.

Uniqueness

4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide is unique due to the combination of bromine, fluorine, and cyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological targets are required.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2S/c1-13(7-2-3-7)16(14,15)8-4-5-9(11)10(12)6-8/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEMWCZOIIJHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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